Technical Whitepaper: 1-Benzyl-5-bromo-1H-tetrazole as a High-Utility Scaffold
Technical Whitepaper: 1-Benzyl-5-bromo-1H-tetrazole as a High-Utility Scaffold
[1]
Executive Summary
1-Benzyl-5-bromo-1H-tetrazole (CAS: 79344-08-4) represents a critical intermediate in the synthesis of tetrazole-containing pharmaceuticals and agrochemicals.[1] Unlike its 5-unsubstituted counterparts, the C5-bromine atom introduces a versatile handle for transition metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitution (
Structural Characterization & Physiochemical Profile[1][2][3][4]
The utility of 1-benzyl-5-bromo-1H-tetrazole stems from the unique electronic environment of the tetrazole ring.[1] The four nitrogen atoms create a highly electron-deficient system, activating the C5-bromine bond for oxidative addition while maintaining stability under standard laboratory conditions.[1]
Key Physical Properties[1][3][5]
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 239.07 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 49–52 °C | Distinct from N2-isomer (often liquid or lower MP) |
| Solubility | High: DCM, EtOAc, DMSO, DMFLow: Water, Hexanes | Soluble in polar aprotic solvents |
| Partition Coeff (LogP) | ~2.1 (Predicted) | Lipophilic benzyl group balances polar tetrazole |
Spectroscopic Signatures (Diagnostic)[1]
-
H NMR (400 MHz,
): The benzyl methylene protons ( ) are the diagnostic handle.[1] In the 1-substituted isomer, these typically appear as a singlet between 5.50 – 5.70 ppm .[1] (Note: In the N2-isomer, this signal is often shifted upfield by ~0.2-0.3 ppm).[1] -
C NMR: The tetrazole C5 carbon, attached to Bromine, appears in the characteristic range of
135–145 ppm (deshielded by N and Br). -
IR Spectroscopy: Absence of the N-H stretch (approx. 3100-3400
) confirms substitution.[1] Strong absorptions at ~1250-1300 (N-N=N cyclic stretch).[1]
Synthetic Routes & Regiochemistry[1][7]
A critical challenge in tetrazole chemistry is controlling N1 vs. N2 regioselectivity.[1] Direct alkylation of 5-bromotetrazole typically yields a mixture favoring the N2 isomer due to steric and electronic factors.[1] Therefore, Route A is the preferred method for high-purity 1-benzyl-5-bromo-1H-tetrazole.[1]
Route A: Cyclization of Benzyl Azide (Regioselective)
This route ensures exclusive formation of the 1-substituted isomer by constructing the ring onto the benzyl group.[1]
-
Mechanism: [3+2] Cycloaddition (stepwise or concerted) of benzyl azide with cyanogen bromide (
).[1] -
Advantages: 100% Regioselectivity for N1; scalable.[1]
-
Safety Note:
is highly toxic and volatile.[1]
Route B: Lithiation of 1-Benzyltetrazole
If 1-benzyltetrazole is already available, lithiation at C5 followed by bromination is highly effective.[1]
-
Reagents: 1.
(THF, -78°C); 2. or . -
Mechanism: Formation of the stable tetrazolyl-5-lithio species, followed by electrophilic quench.[1]
Visualization of Regiochemistry
The following diagram illustrates the divergent pathways and the selectivity issue.
Figure 1: Comparison of synthetic routes. The Benzyl Azide + BrCN route (top) offers superior regiocontrol compared to direct alkylation (bottom).[1]
Reactivity Profile
The 1-benzyl-5-bromo-1H-tetrazole scaffold is a "chameleon" intermediate, capable of participating in both palladium-catalyzed cross-couplings and nucleophilic displacements.[1]
Transition Metal Catalysis (Suzuki/Sonogashira)
The C-Br bond is activated for oxidative addition to Pd(0).[1]
-
Suzuki-Miyaura: Reacts with aryl boronic acids to form 1-benzyl-5-aryl-tetrazoles (Angiotensin II antagonist precursors).[1]
-
Catalyst System:
or with in Dioxane/Water.[1]
-
-
Sonogashira: Reacts with terminal alkynes to form 5-alkynyltetrazoles.[1]
Nucleophilic Aromatic Substitution ( )
The tetrazole ring acts as a strong electron-withdrawing group (similar to a nitro group), making the C5 position highly electrophilic.[1]
-
Nucleophiles: Thiols (R-SH), Amines (R-NH2), Alkoxides (RO-).[1]
-
Conditions: Mild basic conditions (
, DMF, RT to 60°C) are usually sufficient to displace the bromine.
Figure 2: Divergent reactivity profile showing Pd-catalyzed coupling and Nucleophilic displacement pathways.[1]
Experimental Protocols
Protocol A: Synthesis via Benzyl Azide and Cyanogen Bromide
This protocol minimizes isomer formation issues.
Safety: Perform in a well-ventilated fume hood. Cyanogen bromide is highly toxic and hydrolyzes to HCN.[1] Benzyl azide is potentially explosive; do not concentrate to dryness or heat above 80°C.[1]
-
Preparation: In a 3-neck round bottom flask equipped with a thermometer and reflux condenser, dissolve Benzyl Azide (10.0 mmol) in Acetonitrile (20 mL).
-
Addition: Cool to 0°C. Add Cyanogen Bromide (11.0 mmol) as a solution in Acetonitrile dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Note: Some protocols utilize
+ Benzyl Bromide + BrCN in a one-pot sequence to avoid isolating the organic azide.[1]
-
-
Workup: Quench carefully with saturated
(to neutralize any HCN/HBr).[1] Extract with Ethyl Acetate (3 x 20 mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate under reduced pressure (keep bath <40°C). -
Crystallization: Recrystallize from Ethanol or Hexane/EtOAc to yield white crystals.
Protocol B: Suzuki-Miyaura Coupling (General Procedure)
-
Charge: Combine 1-benzyl-5-bromo-1H-tetrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.0 equiv) in a reaction vial. -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling Nitrogen for 10 mins.
-
Catalyst: Add
(5 mol%). -
Heat: Seal and heat to 80–90°C for 4-6 hours.
-
Isolation: Cool, dilute with water, extract with EtOAc. Purify via silica gel chromatography.
Safety & Handling Guidelines
-
Explosive Potential: While the benzyl group and bromine atom add molecular weight (desensitizing the ring), all tetrazoles should be treated as potential energetic materials. Avoid friction, shock, and temperatures >150°C.[1]
-
Cyanogen Bromide: If using Route A, ensure specific HCN waste protocols are in place.[1]
-
Storage: Store in a cool, dry place (2–8°C recommended). Light sensitive (C-Br bond can photolyze over time); store in amber vials.[1]
References
-
Rovira, M., et al. (2015).[1] Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole. Comptes Rendus Chimie. (Provides structural context for 1-benzyl tetrazoles). [Link]
-
PubChem. (n.d.).[1] 5-Bromotetrazole Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Patel, B. K., et al. (2020).[1][2] Synthesis of 1H-tetrazoles. Journal of Organic Chemistry. (General reference for tetrazole synthesis methodologies). [Link][1]
